BenchChemオンラインストアへようこそ!

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline (CAS 1154693-91-0), also referred to as DFMPA, is a synthetic piperazine derivative featuring a difluoromethanesulfonyl group (–SO₂CHF₂) attached to the piperazine N4-position and an aniline moiety at the N1-position. With a molecular formula of C₁₁H₁₅F₂N₃O₂S and a molecular weight of 291.32 g/mol, this compound integrates three pharmacophoric elements—an aniline ring, a piperazine linker, and a difluoromethanesulfonyl substituent—within a single small-molecule scaffold.

Molecular Formula C11H15F2N3O2S
Molecular Weight 291.32 g/mol
CAS No. 1154693-91-0
Cat. No. B1418532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline
CAS1154693-91-0
Molecular FormulaC11H15F2N3O2S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N)S(=O)(=O)C(F)F
InChIInChI=1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2
InChIKeyJZEOTRKUOWQWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline (CAS 1154693-91-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline (CAS 1154693-91-0), also referred to as DFMPA, is a synthetic piperazine derivative featuring a difluoromethanesulfonyl group (–SO₂CHF₂) attached to the piperazine N4-position and an aniline moiety at the N1-position . With a molecular formula of C₁₁H₁₅F₂N₃O₂S and a molecular weight of 291.32 g/mol, this compound integrates three pharmacophoric elements—an aniline ring, a piperazine linker, and a difluoromethanesulfonyl substituent—within a single small-molecule scaffold . The compound is commercially available as a research-grade building block from multiple suppliers at purity levels of 95–98% . Its calculated physicochemical profile (clogP ≈ 0.90–0.94; TPSA ≈ 55–67 Ų; 3 rotatable bonds) positions it within lead-like chemical space suitable for medicinal chemistry elaboration .

Why 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline Cannot Be Replaced by Common In-Class Piperazine-Aniline Building Blocks


Although multiple piperazine-aniline and sulfonyl-piperazine building blocks are commercially available, 4-(4-difluoromethanesulfonylpiperazin-1-yl)aniline occupies a distinct structural niche that precludes simplistic substitution. The difluoromethanesulfonyl (–SO₂CHF₂) group is not merely a lipophilicity modulator; the CHF₂ proton functions as a hydrogen-bond donor, a property absent in –SO₂CF₃ (triflyl) analogs and quantitatively distinct from –SO₂CH₃ (mesyl) congeners [1]. Furthermore, the connectivity pattern—aniline → piperazine N1 → piperazine N4 → SO₂CHF₂—differs fundamentally from the reversed sulfonamide architecture found in 4-(piperazin-1-ylsulfonyl)aniline (CAS 69249-13-4), where the sulfonyl group bridges the piperazine N and the aniline para-position directly. These structural differences translate into measurable divergence in physicochemical parameters: the target compound has a molecular weight (291.32 g/mol) that is 50.01 g/mol higher than 4-(piperazin-1-ylsulfonyl)aniline (241.31 g/mol) and 114.07 g/mol higher than the parent 4-(piperazin-1-yl)aniline (177.25 g/mol), with corresponding differences in lipophilicity (clogP 0.94 vs. ~0.50), hydrogen-bonding capacity, and topological polar surface area . These physicochemical divergences directly affect solubility, permeability, and downstream synthetic tractability, making generic interchange scientifically unsound without re-optimization of the entire synthetic or screening workflow.

Quantitative Differentiation Evidence for 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline Versus Closest Structural Analogs


Molecular Weight and Scaffold Complexity Differentiate This Compound from the Parent 4-(Piperazin-1-yl)aniline

The target compound adds the difluoromethanesulfonyl group to the piperazine N4 of 4-(piperazin-1-yl)aniline, increasing molecular weight by 114.07 g/mol (from 177.25 to 291.32 g/mol) and introducing two fluorine atoms, one sulfur atom, and two additional oxygen atoms . This represents a transition from a fragment-like molecule (MW < 250) to a lead-like scaffold (MW < 350), expanding the accessible chemical space for target engagement while retaining favorable physicochemical properties [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Connectivity Architecture: N-Sulfonylpiperazine-Aniline vs. Reversed Piperazine-Sulfonylaniline Regioisomer

The target compound features a connectivity in which the difluoromethanesulfonyl group is appended to the distal piperazine nitrogen (N4), while the aniline is linked at N1 (aniline–N1–piperazine–N4–SO₂CHF₂). In contrast, 4-(piperazin-1-ylsulfonyl)aniline (CAS 69249-13-4) positions the sulfonyl group directly between piperazine and aniline (piperazine–SO₂–aniline), creating a reversed sulfonamide architecture . This regioisomeric difference produces a molecular weight difference of 50.01 g/mol (291.32 vs. 241.31 g/mol) and fundamentally alters the electronic character of the aniline nitrogen—in the target compound the aniline NH₂ is directly conjugated to the aromatic ring without a sulfonyl electron-withdrawing group interposed, whereas the reversed regioisomer places the aniline nitrogen within a sulfonamide context (Ar–SO₂–NH₂ type) .

Synthetic Chemistry Sulfonamide Bioisosteres Structure-Activity Relationships

Lipophilicity Modulation: clogP Comparison Places This Compound in a Favorable Lead-Like Range Distinct from Fragment-Like and Hydrophobic Analogs

The target compound exhibits a calculated logP (clogP) of 0.90–0.94, which situates it in an optimal lead-like lipophilicity window distinct from both the more polar fragment-like comparator 4-(piperazin-1-yl)aniline (XLogP3 = 0.50) and the considerably more lipophilic direct sulfonylaniline analog 4-(difluoromethylsulfonyl)aniline (CAS 24906-77-2; LogP = 2.93) [1]. This moderate lipophilicity is achieved without the high aromaticity-driven hydrophobicity that often leads to poor solubility and promiscuous binding in drug candidates, as the piperazine ring provides a partially saturated spacer that disrupts planarity and reduces crystal packing energy .

Physicochemical Profiling Drug-Likeness ADME Optimization

Sulfonylpiperazine Scaffold Privilege: Class-Level Evidence for Multi-Target Medicinal Chemistry Applications

The sulfonylpiperazine motif is recognized as a privileged scaffold in medicinal chemistry, with a 2023 comprehensive review documenting 187 potent sulfonylpiperazine-bearing heterocyclic core structures with demonstrated activity across anticancer, antidiabetic, antibacterial, antifungal, antitubercular, and anti-inflammatory therapeutic areas [1]. Within this class, the difluoromethanesulfonyl substituent provides a distinct advantage: the CHF₂ group acts as a lipophilic hydrogen-bond donor (a property absent in CF₃ and CH₃ sulfonyl analogs), capable of engaging in favorable interactions with protein backbone carbonyls and structured water networks in target binding sites [2]. While no target-specific IC₅₀ or Kd data are publicly available for the exact compound CAS 1154693-91-0, the scaffold class has yielded potent inhibitors—for example, arylsulfonylpiperazines have achieved 11β-HSD1 IC₅₀ values as low as 3 nM and PI3Kγ inhibitor leads with optimized potency and oral bioavailability [3][4].

Privileged Scaffolds Kinase Inhibition Anti-Infective Agents Drug Design

Purity Specification and Vendor Supply Landscape: 95-98% Purity with Multi-Vendor Availability

The compound is commercially available from multiple independent suppliers with documented minimum purity specifications of 95% (AKSci) to 98% (Leyan, Chemscene, CymitQuimica) . This multi-vendor landscape provides supply chain redundancy that is not uniformly available for closely related custom synthesis-only analogs. For comparison, 4-(piperazin-1-yl)aniline is listed with a minimum purity of ≥96% from major suppliers, while the reversed sulfonamide 4-(piperazin-1-ylsulfonyl)aniline is specified at 95% minimum purity . The storage condition—sealed in dry conditions at 2–8°C—is consistent with the stability profile expected for an aniline-containing building block susceptible to oxidative degradation .

Chemical Procurement Quality Assurance Supply Chain Reliability

Recommended Research and Industrial Application Scenarios for 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline Based on Differential Evidence


Medicinal Chemistry Library Synthesis Requiring a Free Aniline Handle for Parallel Derivatization

The free, nucleophilic aniline NH₂ in 4-(4-difluoromethanesulfonylpiperazin-1-yl)aniline makes it ideally suited for generating diverse compound libraries through amide coupling, sulfonamide formation, urea synthesis, or reductive amination. Unlike the reversed sulfonamide regioisomer 4-(piperazin-1-ylsulfonyl)aniline—where the aniline NH₂ is deactivated by the electron-withdrawing sulfonyl group—this compound's aniline retains full nucleophilic reactivity . Combined with the CHF₂ group's hydrogen-bond donor capacity and favorable clogP (≈0.9) for lead-like space, this building block enables rapid exploration of structure-activity relationships in kinase, GPCR, or epigenetic target programs where sulfonylpiperazine scaffolds have demonstrated privileged status [1].

Fragment-to-Lead Optimization Programs Requiring Balanced Physicochemical Properties

With a molecular weight of 291.32 g/mol and a calculated logP of approximately 0.9, this compound occupies the transition space between fragment-like (MW < 250) and lead-like (MW 250–350) chemical matter. The moderate lipophilicity—significantly lower than 4-(difluoromethylsulfonyl)aniline (LogP = 2.93) yet higher than the parent 4-(piperazin-1-yl)aniline (XLogP3 = 0.50)—suggests a favorable balance of membrane permeability and aqueous solubility [2]. Researchers pursuing fragment-growing strategies can leverage this compound as an advanced intermediate that already incorporates three pharmacophoric elements (aniline, piperazine, difluoromethanesulfonyl) within lead-like physicochemical boundaries, potentially reducing the number of synthetic iterations needed to achieve target potency.

Proof-of-Concept Studies Exploiting CHF₂ as a Lipophilic Hydrogen-Bond Donor in Target Engagement

The difluoromethanesulfonyl (–SO₂CHF₂) group provides a unique combination of moderate lipophilicity and hydrogen-bond donor capacity that is absent in the more common –SO₂CF₃ (triflyl) and –SO₂CH₃ (mesyl) analogs. Literature precedent demonstrates that the CHF₂ proton can participate in favorable interactions with protein backbone carbonyls (C=O···H–CF₂ distance ~2.2–2.5 Å) and may enhance binding affinity through structured water networks [1]. This compound therefore serves as a strategic tool compound for medicinal chemists seeking to probe the contribution of the CHF₂ H-bond donor to target affinity and selectivity, particularly in programs where the sulfonylpiperazine scaffold has been validated through HTS or virtual screening campaigns against kinases, GPCRs, or metabolic enzymes [3].

Agrochemical Intermediate Development Leveraging Fluorinated Sulfonamide Properties

Beyond pharmaceutical applications, the difluoromethanesulfonylaniline motif has precedent in agrochemical patent literature, where difluoromethanesulfonylanilide derivatives have been claimed as herbicidal active ingredients [4]. The compound's structural features—a free aniline for further functionalization, a piperazine linker providing conformational flexibility, and a difluoromethanesulfonyl group contributing metabolic stability and lipophilicity—make it a viable intermediate for developing novel crop protection agents. The multi-vendor availability at 95–98% purity ensures reliable supply for agrochemical discovery programs that require gram-to-kilogram quantities for field trial formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.